molecular formula C13H23NO3 B2415183 tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate CAS No. 1417551-43-9

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate

Cat. No.: B2415183
CAS No.: 1417551-43-9
M. Wt: 241.331
InChI Key: FYQIBACHTLCQGY-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate is a chemical compound with the molecular formula C₁₄H₂₅NO₃ It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQIBACHTLCQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)bicyclo[221]heptan-1-ylcarbamate typically involves the reaction of norbornane derivatives with tert-butyl carbamateThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate serves as an important building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions, including:

  • Nucleophilic substitutions : The hydroxymethyl group can facilitate nucleophilic attacks, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Functionalization of the bicyclic framework : The bicyclo[2.2.1]heptane structure allows for selective functionalization, which can yield derivatives with enhanced properties.

Medicinal Chemistry

The biological activity of this compound is an area of ongoing research, with potential implications in drug development:

  • Enzyme Inhibition : Compounds with similar structures have been shown to act as enzyme inhibitors, modulating various biological pathways. The presence of the hydroxymethyl group suggests possible interactions with biological receptors or enzymes.
  • Pharmacological Properties : Preliminary studies indicate that compounds related to this structure may exhibit significant pharmacological properties, including anti-inflammatory and neuroprotective effects.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound may also find utility in the development of specialty chemicals and materials due to its unique structural features.

While comprehensive research specifically on this compound is limited, studies on structurally similar compounds provide insights into its potential applications:

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that similar carbamate derivatives can inhibit enzymes involved in metabolic pathways. For instance, compounds related to this class have been shown to modulate enzyme activity linked to neurodegenerative diseases, suggesting that this compound could play a role in such therapeutic strategies.

Compounds with analogous structures have exhibited significant biological activities, including:

  • Neuroprotective Effects : Some studies indicate that related carbamates can protect neurons from oxidative stress and inflammation.
  • Antimicrobial Properties : Research has also highlighted the antimicrobial potential of similar derivatives, showcasing their versatility in therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable in various research and industrial applications, offering distinct reactivity and properties compared to similar compounds .

Biological Activity

Tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and pain modulation. This article explores its biological activity based on various research findings, including case studies, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C12H21NO3\text{C}_{12}\text{H}_{21}\text{N}\text{O}_3

Its structure consists of a tert-butyl group attached to a carbamate moiety linked to a hydroxymethyl-substituted norbornane, which is crucial for its biological interactions.

Research indicates that this compound may exert its effects through the inhibition of the enzyme N-acylethanolamine acid amidase (NAAA). This inhibition leads to increased levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory and analgesic properties. The modulation of PEA levels can be beneficial in treating conditions associated with chronic pain and inflammation .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound can significantly reduce inflammatory markers in animal models. For instance, oral administration of related compounds has been shown to normalize elevated levels of tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO), both indicators of inflammation .

Treatment TypeTNF-α Levels (pg/ml)MPO Activity (U/mg protein)
Control (Saline)1200.5
Carrageenan Induced4002.5
Compound Treatment1500.7

This table illustrates the significant reduction in both TNF-α levels and MPO activity following treatment with the compound, indicating its potential as an anti-inflammatory agent.

Analgesic Effects

The analgesic properties of the compound have also been investigated. In models of neuropathic pain, administration of related carbamate derivatives resulted in decreased pain behaviors associated with nerve injury .

Case Studies

A notable case study involved the administration of a structurally similar compound in a rodent model of chronic pain. The results indicated that treatment led to a significant reduction in pain-related behaviors compared to controls, suggesting that the compound may modulate pain pathways effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbamate protection of the norbornane amine intermediate. A typical approach involves reacting norbornane derivatives with tert-butyl carbamate precursors under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvents such as dichloromethane or THF are used, with yields optimized by controlling stoichiometry (1.1–1.2 equivalents of carbamate reagent) and reaction time (12–24 hours at 0–25°C) .
  • Data Contradictions : Some studies report lower yields when using EDCI compared to DCC due to side reactions, suggesting the need for purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the norbornane backbone and carbamate group. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR, ~28 ppm in ¹³C NMR) and hydroxymethyl protons (δ ~3.5–4.0 ppm). Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 283.18 for C₁₃H₂₂NO₃⁺) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but hydrolyzes in acidic or basic conditions. Storage recommendations include desiccated environments (≤4°C) in amber vials to prevent photodegradation. Stability tests via TLC or HPLC every 6 months are advised to monitor decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the compound’s stereochemistry?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to determine absolute configuration. For example, norbornane derivatives often exhibit chair-like conformations, with hydrogen-bonding networks between the carbamate oxygen and hydroxymethyl groups critical for crystal packing .
  • Data Contradictions : Discrepancies in bond angles (e.g., C-N-C in carbamate) may arise from torsional strain in the norbornane system, requiring refinement with anisotropic displacement parameters .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the carbamate’s electrophilicity. Fukui indices identify reactive sites (e.g., carbonyl carbon as susceptible to nucleophilic attack). Solvent effects (PCM model) are incorporated to simulate aqueous or polar aprotic conditions .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding to enzymes like serine hydrolases. The norbornane’s rigidity and carbamate’s hydrogen-bonding capacity are key for binding affinity. Pharmacophore modeling identifies essential features (e.g., hydrophobic tert-butyl group, hydrogen-bond acceptor at carbamate oxygen) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Flow chemistry systems reduce side reactions (e.g., dimerization) by precise control of residence time and temperature. In-line FTIR monitors reaction progress, while scavenger resins (e.g., polymer-bound isocyanates) remove excess reagents. Yields >85% are achievable with residence times <30 minutes at 50°C .

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